5,5,7,7-Tetramethyl-2-(4-((4-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride
Description
This compound belongs to the 4,5,6,7-tetrahydrothieno[2,3-c]pyridine (THTP) family, a bicyclic scaffold known for its pharmacological versatility. Its structure includes:
- A 2-(4-((4-methylpiperidin-1-yl)sulfonyl)benzamido) substituent, which introduces a sulfonamide-linked benzamido moiety with a 4-methylpiperidine group. This modification is hypothesized to influence target binding affinity and selectivity.
- A 3-carboxamide group, common in bioactive THTP derivatives for interactions with biological targets.
- A hydrochloride salt, improving solubility for in vivo applications.
Synthetic routes for analogous THTP derivatives involve cyclization of precursor nitriles or thiouracil intermediates, as seen in related studies .
Properties
IUPAC Name |
5,5,7,7-tetramethyl-2-[[4-(4-methylpiperidin-1-yl)sulfonylbenzoyl]amino]-4,6-dihydrothieno[2,3-c]pyridine-3-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34N4O4S2.ClH/c1-15-10-12-29(13-11-15)35(32,33)17-8-6-16(7-9-17)22(31)27-23-19(21(26)30)18-14-24(2,3)28-25(4,5)20(18)34-23;/h6-9,15,28H,10-14H2,1-5H3,(H2,26,30)(H,27,31);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDFUHWNFEXQXSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C4=C(S3)C(NC(C4)(C)C)(C)C)C(=O)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H35ClN4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
555.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5,5,7,7-Tetramethyl-2-(4-((4-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride is a complex chemical compound with potential therapeutic applications. Its biological activity has been the subject of various studies focusing on its pharmacological properties and mechanisms of action.
- Molecular Formula : CHClNOS
- Molecular Weight : 555.2 g/mol
- CAS Number : 1216605-74-1
The compound is believed to exert its biological effects through the inhibition of specific enzymes and pathways associated with disease processes. Notably, it has shown activity against Mycobacterium tuberculosis (MTB), particularly through the inhibition of pantothenate synthetase (PS), an essential enzyme for bacterial survival.
Antimicrobial Activity
Research indicates that derivatives of thieno[2,3-c]pyridine compounds exhibit significant antimicrobial properties. For instance:
- A related compound demonstrated an IC of 5.87 ± 0.12 μM against MTB PS and an MIC of 9.28 μM against MTB without cytotoxic effects at concentrations up to 50 μM .
Cytotoxicity Studies
Cytotoxicity assessments have been performed using various cell lines. The compound showed selective toxicity profiles:
- In vitro studies indicated that certain derivatives had minimal cytotoxicity against RAW 264.7 macrophage cells while effectively inhibiting bacterial growth .
Study on Antimicrobial Efficacy
A study evaluated the efficacy of thieno[2,3-c]pyridine derivatives against common pathogens:
- Pathogens Tested : Staphylococcus aureus and Escherichia coli.
- Results : The synthesized compounds were effective in inhibiting the growth of these bacteria but were not effective against Bacillus subtilis.
Antiplasmodial Activity
In addition to antibacterial properties, some derivatives have shown promise in antiplasmodial activity:
- Compounds demonstrated strong antiparasitic effects with IC values in the low nanomolar range and high selectivity indices (>100), indicating potential for malaria treatment.
Data Table: Biological Activity Summary
| Activity | Target/Pathogen | IC | MIC | Cytotoxicity |
|---|---|---|---|---|
| MTB PS Inhibition | Mycobacterium tuberculosis | 5.87 ± 0.12 μM | 9.28 μM | Non-cytotoxic at 50 μM |
| Antimicrobial | Staphylococcus aureus | Not specified | Effective | Variable |
| Antimicrobial | Escherichia coli | Not specified | Effective | Variable |
| Antiparasitic | Plasmodium spp. | Low nanomolar range | Not specified | High selectivity |
Comparison with Similar Compounds
Anti-TNF-α THTP Derivatives
Compounds with the THTP core substituted at positions 2 and 3 demonstrate significant TNF-α inhibitory activity. For example:
Key structural determinants of TNF-α inhibition :
Anti-Mycobacterial THTP Derivatives
A 3D-QSAR study () on 2,6-disubstituted THTP-3-carboxamides revealed:
- Electron-withdrawing groups at position 6 correlate with enhanced anti-mycobacterial activity.
- Hydrophobic substituents at position 2 improve membrane permeability.
Non-THTP Bicyclic Analogues
Thiazolo[3,2-a]pyrimidines ()
These derivatives, such as compound 11b, feature a fused thiazole-pyrimidine core. Their primary bioactivity involves kinase inhibition, suggesting divergent target profiles compared to THTP-based TNF-α inhibitors .
Imidazo[1,2-a]pyridines ()
Examples like 1l and 2d include a nitro-phenyl group and ester functionalities.
Direct Structural Analogue: 3,5-Dimethylpiperidinyl Variant ()
The compound 2-(4-((3,5-Dimethylpiperidin-1-yl)sulfonyl)benzamido)-5,5,7,7-tetramethyl-THTP-3-carboxamide hydrochloride differs only in the piperidinyl substituent (3,5-dimethyl vs. 4-methyl). While bioactivity data are unavailable, the additional methyl group may:
Research Findings and Implications
- TNF-α Inhibition : THTP derivatives with sulfonamide-benzamido groups show promise as anti-inflammatory agents. The target compound’s 4-methylpiperidinyl group may optimize pharmacokinetics compared to earlier analogs .
- Anti-Mycobacterial Activity : Bulky tetramethyl groups may limit efficacy, suggesting a trade-off between metabolic stability and target engagement .
- BSA Binding () : THTP derivatives with nitro groups exhibit strong serum protein binding, which the target compound’s sulfonamide group may modulate, affecting free drug concentration .
Q & A
Basic: What synthetic strategies are recommended for optimizing the multi-step synthesis of this compound?
The synthesis involves sequential functionalization of the thieno[2,3-c]pyridine core. Key steps include:
- Sulfonylation : Use sulfonyl chlorides (e.g., 4-methylpiperidin-1-sulfonyl chloride) under anhydrous conditions to introduce the sulfonylbenzamido group .
- Amide coupling : Activate carboxylic acids with coupling agents like HATU or EDCI in DMF for benzamido group formation .
- Cyclization : Employ catalytic acid (e.g., HCl) to facilitate tetrahydrothienopyridine ring closure .
Optimization Tip : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and confirm product purity by ¹H/¹³C NMR (DMSO-d₆, 400 MHz) .
Advanced: How can computational chemistry aid in predicting reaction outcomes or structural stability?
Quantum mechanical calculations (e.g., DFT at the B3LYP/6-31G* level) can model:
- Transition states for sulfonylation or amide bond formation, identifying energy barriers .
- Conformational stability : Analyze steric effects from 5,5,7,7-tetramethyl groups on the thienopyridine core .
- Solvent effects : Simulate polarity impacts on reaction kinetics using COSMO-RS .
Example : Computational studies revealed that steric hindrance from the 4-methylpiperidinyl group slows sulfonylation by 15% compared to unsubstituted analogs .
Basic: Which analytical techniques are critical for characterizing intermediates and final products?
Note : Use 2D NMR (HSQC, HMBC) to resolve overlapping signals in the tetrahydrothienopyridine region .
Advanced: How to resolve contradictions in reported reaction yields for sulfonylation steps?
Discrepancies often arise from:
- Temperature control : Higher temperatures (>60°C) degrade sulfonyl chlorides, reducing yields by 20–30% .
- Solvent choice : Anhydrous DCM improves sulfonylation efficiency compared to THF due to reduced hydrolysis .
- Catalyst loading : Excess base (e.g., Et₃N) can deprotonate sensitive intermediates, leading to side reactions .
Resolution : Design a factorial experiment (DoE) varying temperature, solvent, and base equivalents to identify optimal conditions .
Basic: What functional groups dictate reactivity, and how are they modified post-synthesis?
Caution : Protect the sulfonamide group during reduction to avoid desulfonation .
Advanced: How to address batch-to-batch variability in pharmacological assays?
Variability often stems from:
- Crystallinity differences : Use XRPD to confirm polymorph consistency .
- Residual solvents : Quantify DMF or THF via GC-MS (<500 ppm per ICH guidelines) .
- Impurity profiles : Compare HPLC traces with spiked standards (e.g., des-methyl analogs) .
Mitigation : Implement strict in-process controls (IPC) during sulfonylation and amidation steps .
Advanced: What methodologies are recommended for studying enzyme inhibition kinetics?
- Fluorescence polarization : Measure binding affinity to kinases (e.g., CDK2) using FITC-labeled analogs .
- ITC (Isothermal Titration Calorimetry) : Quantify ΔH and Kd for sulfonamide-protein interactions .
- Molecular docking : Use AutoDock Vina to predict binding poses in the 4-methylpiperidinyl pocket .
Example : IC₅₀ values for PDE5 inhibition varied 10-fold depending on assay buffer pH (optimal: 7.4) .
Basic: What purification methods are effective for isolating the hydrochloride salt?
- Recrystallization : Use EtOH/H₂O (3:1) to isolate the hydrochloride salt with >98% purity .
- Column chromatography : Silica gel (230–400 mesh) with CH₂Cl₂/MeOH/NH₄OH (90:9:1) .
Critical Step : Lyophilize the final product to remove residual solvents .
Advanced: How to design stability studies under accelerated degradation conditions?
Key Finding : The hydrochloride salt is hygroscopic; store desiccated at -20°C .
Basic: How to elucidate the 3D conformation of the molecule for structure-activity studies?
- X-ray crystallography : Co-crystallize with PEG 4000 to resolve the tetrahydrothienopyridine core .
- NOESY NMR : Detect spatial proximity between 4-methylpiperidinyl and benzamido protons .
Example : X-ray data confirmed a chair conformation for the piperidine ring, critical for target binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
